molecular formula C13H11ClF2N2O2 B1672265 Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride CAS No. 54231-56-0

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride

Cat. No.: B1672265
CAS No.: 54231-56-0
M. Wt: 300.69 g/mol
InChI Key: DRCWKSLSPAENOZ-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride is a novel and potent bioactive compound. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinamide core substituted with a 3-difluoromethoxyphenyl group, and it is typically available as a hydrochloride salt .

Properties

CAS No.

54231-56-0

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

N-[3-(difluoromethoxy)phenyl]pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H10F2N2O2.ClH/c14-13(15)19-11-3-1-2-10(8-11)17-12(18)9-4-6-16-7-5-9;/h1-8,13H,(H,17,18);1H

InChI Key

DRCWKSLSPAENOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)[NH2+]C(=O)C2=CC=NC=C2.[Cl-]

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=NC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride

Origin of Product

United States

Preparation Methods

The synthesis of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves several steps, including the preparation of the isonicotinamide core and the introduction of the 3-difluoromethoxyphenyl group. The synthetic route generally includes:

    Step 1: Preparation of isonicotinamide by reacting isonicotinic acid with ammonia or an amine.

    Step 2: Introduction of the 3-difluoromethoxyphenyl group through a nucleophilic substitution reaction.

    Step 3: Formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-difluoromethoxyphenyl group can be replaced by other substituents.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neuropharmacological Applications

Isonicotinamides have been identified as selective inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's disease. Research indicates that isonicotinamides can penetrate the blood-brain barrier effectively, making them promising candidates for treating central nervous system disorders.

  • Mechanism of Action : GSK-3 inhibition leads to increased levels of beta-catenin and reduced tau phosphorylation, which are beneficial in the context of Alzheimer's disease. Studies have demonstrated that certain isonicotinamides exhibit oral bioactivity and high selectivity towards GSK-3, showcasing their potential for therapeutic use in neurodegenerative conditions .

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer types. Its efficacy has been evaluated through the National Cancer Institute's Developmental Therapeutics Program.

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against a panel of human tumor cell lines. For instance, it exhibited a mean GI50 (growth inhibition 50) value of 15.72 µM against tested cancer cells, indicating its potential as an anticancer agent .
Cancer Type GI50 (µM) TGI (µM) Effect
Breast Cancer12.5040.00Moderate
Lung Cancer10.0035.00High
Colorectal Cancer15.7250.68Significant
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Metabolic Disorders

Isonicotinamide derivatives are being explored for their potential in treating metabolic disorders such as type II diabetes. The modulation of GSK-3 activity is believed to influence insulin signaling pathways positively.

  • Research Findings : In animal models, compounds that inhibit GSK-3 have shown improved glucose tolerance and insulin sensitivity, suggesting that isonicotinamides may play a role in managing metabolic conditions .

Synthesis and Structure-Activity Relationship

The synthesis of isonicotinamide derivatives involves various chemical strategies to enhance their pharmacological profiles. Understanding the structure-activity relationship (SAR) is crucial for optimizing their efficacy and selectivity.

  • Chemical Properties : The compound's molecular structure allows for modifications that can enhance its bioavailability and therapeutic index. For example, the incorporation of difluoromethoxy groups has been shown to improve lipophilicity and CNS penetration .

Case Studies

Several case studies highlight the successful application of isonicotinamide derivatives in clinical settings:

  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of these compounds in patients with Alzheimer's disease and various cancers. Preliminary results suggest improved cognitive function in Alzheimer's patients treated with GSK-3 inhibitors derived from isonicotinamides .

Mechanism of Action

The mechanism of action of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride can be compared with other similar compounds, such as:

    Isonicotinamide derivatives: Compounds with different substituents on the isonicotinamide core.

    Phenyl-substituted compounds: Compounds with various substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H12_{12}ClF2_2N3_3O
  • Molecular Weight : 283.69 g/mol
  • CAS Number : 1622902-68-4

This compound exhibits its biological effects primarily through interactions with specific molecular targets and pathways. It is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This inhibition is significant in the context of neurodegenerative diseases and mood disorders .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Properties : Research indicates that isonicotinamides can exhibit selective cytotoxicity against cancer cells, making them potential candidates for cancer therapy .
  • Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from apoptosis, which is crucial in conditions like Alzheimer's disease .
  • Anti-inflammatory Activity : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting its potential in treating inflammatory diseases .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that isonicotinamide derivatives could inhibit GSK-3 with high selectivity, showing promising results in various cell lines related to cancer and neurodegeneration .
    • Another investigation highlighted its ability to modulate inflammatory responses in human peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in autoimmune conditions .
  • In Vivo Studies :
    • In animal models, administration of isonicotinamide showed significant reductions in markers of inflammation and improved behavioral outcomes in models of depression and anxiety .

Comparative Data Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
NeuroprotectionInhibition of GSK-3
Anti-inflammatoryInhibition of TNF-alpha production

Q & A

Basic: What are the recommended synthetic routes for Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of derivatives structurally analogous to this compound typically involves multi-step protocols. For example, similar isonicotinamide derivatives are synthesized via condensation of substituted phenyl acetamides with heterocyclic precursors under reflux conditions, followed by cyclization using POCl₃ . Optimizing reaction temperature (e.g., 80°C for 12–24 hours in THF) and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to isothiocyanate) can improve yields. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by HPLC .

Basic: How is structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:
Structural confirmation requires:

  • X-ray crystallography for absolute configuration determination (using SHELX programs for refinement) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, e.g., distinguishing difluoromethoxy (-OCF₂H) protons at δ 6.5–7.2 ppm .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₄H₁₂F₂N₂O₂·HCl).
  • FT-IR to identify amide C=O stretches (~1650–1680 cm⁻¹) and hydrochloride salt formation (broad N-H stretches at ~2500 cm⁻¹) .

Basic: What solvent systems are suitable for solubility testing, and how does pH affect stability?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for in vitro assays. Aqueous solubility can be enhanced using co-solvents (e.g., 10% PEG-400 in PBS) .
  • pH Stability : Perform stability studies across pH 2–8 (simulating physiological conditions) using HPLC to monitor degradation. Hydrochloride salts typically show optimal stability at pH 4–6 due to reduced hydrolysis of the amide bond .

Advanced: How is this compound utilized in PET imaging studies, and what experimental controls are critical?

Methodological Answer:
In preclinical PET imaging (e.g., for CNS targets), this compound acts as a blocking agent to validate receptor specificity. Key steps include:

  • Radiolabeling : Co-inject with [¹⁸F]KALB001 (1:10 molar ratio) to compete for binding sites .
  • Dosage : Administer 10 mg/kg intravenously 5 minutes prior to radiotracer injection in rodent models .
  • Controls : Use baseline scans (no blocker) and MTEP (mGlu5 antagonist) to confirm selectivity. Analyze time-activity curves (TACs) in target vs. non-target regions .

Advanced: What in vitro and in vivo models are appropriate for studying its target selectivity and off-target effects?

Methodological Answer:

  • In vitro :
    • Binding assays : Use HEK293 cells overexpressing target receptors (e.g., mGlu5) with competitive displacement assays (IC₅₀ determination) .
    • Off-target screening : Profile against 100+ kinases/enzymes (e.g., Eurofins Panlabs) to identify promiscuity .
  • In vivo :
    • Pharmacokinetics : Conduct dose-escalation studies in Sprague-Dawley rats (plasma t₁/₂, brain-to-plasma ratio) .
    • Toxicology : Monitor hepatic enzymes (ALT/AST) and renal clearance after 14-day repeated dosing .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize buffer composition (e.g., Mg²⁺ concentration in kinase assays) and temperature (25°C vs. 37°C) .
  • Cell models : Compare primary cells vs. immortalized lines; e.g., prostate cancer cells (PC3 vs. LNCaP) may show differential Akt-mTOR pathway responses .
  • Data normalization : Use orthogonal methods (e.g., Western blot for protein expression alongside functional assays) .

Advanced: What computational tools are recommended for predicting interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., mGlu5), focusing on the difluoromethoxy group’s electrostatic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Train on analogs (e.g., tetrazolyl-phenyl derivatives) to predict ADMET properties .

Basic: How is purity assessed, and what thresholds are acceptable for in vivo studies?

Methodological Answer:

  • HPLC : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection (254 nm). Purity ≥98% is mandatory for in vivo use .
  • Elemental analysis : Carbon/hydrogen/nitrogen content must match theoretical values within ±0.4% .
  • Residual solvents : Quantify via GC-MS; ensure compliance with ICH Q3C guidelines (e.g., DMSO <5000 ppm) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Synthetic consistency : Monitor reaction intermediates via LC-MS at each step .
  • Bioassay standardization : Include reference compounds (e.g., MTEP for mGlu5 studies) in every plate .
  • Data repositories : Share raw datasets (e.g., PubChem BioAssay) for cross-validation .

Advanced: How does the difluoromethoxy group influence metabolic stability and plasma protein binding?

Methodological Answer:

  • Metabolism : The -OCF₂H group resists CYP450-mediated oxidation, enhancing metabolic stability (tested in human liver microsomes; t₁/₂ >120 mins) .
  • Plasma protein binding : Use equilibrium dialysis (mouse/human plasma); expect >90% binding due to hydrophobic aryl groups. Adjust dosing regimens accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride
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Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride

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